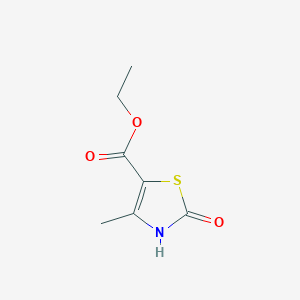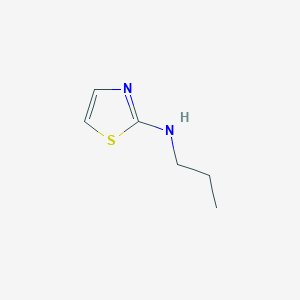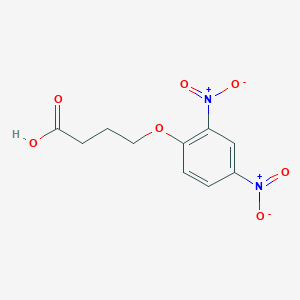![molecular formula C22H21N3O3S B2504243 7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-21-1](/img/structure/B2504243.png)
7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound falls into a category of chemicals with diverse biological activities due to their structural complexity and potential for interaction with biological systems. Research has been conducted on similar thiazolo[4,5-d]pyridazinone derivatives, focusing on their synthesis and evaluation for various biological activities. For example, Demchenko et al. (2015) have synthesized a series of novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones, tested for in vivo analgesic and anti-inflammatory activities. These compounds were characterized using NMR spectroscopy and liquid chromatography–mass spectrometry, indicating a structured approach to understanding their potential biological effects Demchenko, L. Bobkova, O. Yadlovskiy, T. Buchtiarova, & Sergey A. Demchenko, 2015.
Antioxidant and Antifungal Activities
Furthermore, the synthesis of benzothiazole pyrimidine derivatives, as detailed by Maddila et al. (2016), exhibits significant in vitro antibacterial and antifungal activities. This research highlights the compound's relevance in developing new antimicrobial agents, emphasizing the importance of structural modifications for enhanced biological effects Maddila, S. Gorle, N. Seshadri, P. Lavanya, & S. B. Jonnalagadda, 2016.
Anti-Inflammatory and Antioxidant Properties
The study by Chaban et al. (2019) on thiazolo[4,5-b]pyridine-2-one derivatives reveals their anti-inflammatory and antioxidant activities, indicating the potential therapeutic applications of these compounds in treating inflammation-related disorders and oxidative stress Chaban, V. Ogurtsov, V. Matiychuk, Ihor G. Chaban, Inna L. Demchuk, & Ihor A. Nektegayev, 2019.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-5-[(3-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-13-6-5-7-15(10-13)12-25-22(26)20-21(29-14(2)23-20)19(24-25)16-8-9-17(27-3)18(11-16)28-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRIMSYRCINTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=C(C=C4)OC)OC)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)



![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
